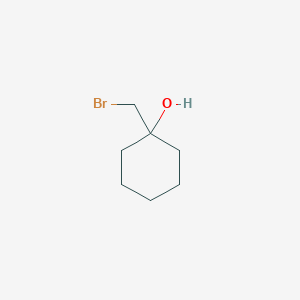
1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Vue d'ensemble
Description
1,8-Bis(2-pyridyl)-3,6-dithiaoctane (pdto) is a quadridentate dipyridyl-dithioether ligand that has been studied for its ability to form complexes with various metal ions. The ligand is known for its unique folding about metal ions and its potential in forming stable complexes with specific geometries, which are of interest in the field of coordination chemistry .
Synthesis Analysis
The synthesis of pdto complexes has been demonstrated with different metal ions, such as copper(I) and nickel(II). For instance, copper(I) complexes with pdto have been synthesized using solvents like chloroform, methanol, ethanol, and acetone. The pdto acts as a four-coordinate ligand in these complexes . Similarly, pdto forms a pseudooctahedral complex with nickel(II), where the ligand folds around the nickel ion, positioning the water ligands cis within an O2S2 plane and the pyridines mutually trans .
Molecular Structure Analysis
The molecular structure of pdto complexes has been elucidated using various spectroscopic techniques and X-ray crystallography. The nickel(II) complex of pdto, for example, crystallizes in the space group P/21c, with specific cell dimensions and angles, indicating a folded structure around the nickel ion . The copper(I) complexes exhibit intense metal-to-ligand charge-transfer bands in their absorption spectra, which are indicative of the coordination environment around the copper ion .
Chemical Reactions Analysis
The reactivity of pdto complexes has been explored in various chemical reactions. For instance, the copper(I) complexes do not react with carbon monoxide, suggesting a tight binding of pdto to the copper ion. The complexes also show different stabilities and reactivities in the presence of halide ions, with some being unstable and susceptible to oxidation by oxygen . The nickel(II) complex of pdto can undergo reduction by sodium amalgam to yield a nickel(I) complex, while borohydride reduction leads to the formation of a stable pink adduct .
Physical and Chemical Properties Analysis
The physical and chemical properties of pdto complexes are influenced by their coordination environment and the metal ion involved. The electron transfer reactions of the copper(II) pdto complex with ferrocene in acetonitrile have been studied, revealing specific rate enhancements by tetrafluoroborate ion and the influence of different electrolytes on the reaction kinetics . The stability of these complexes in solution and their spectral properties provide insights into their potential applications in catalysis and materials science.
Applications De Recherche Scientifique
1. Organic Compounds of Bismuth: Synthesis, Structure, and Applications
- Application Summary: This compound is used in the synthesis of organic compounds of bismuth. Bismuth amide 1,8-C10H6-(NSiMe3)2Bi–NMe2, derived from 1,8-bis((trimethylsilyl)amino)naphthalene and tris(dimethylamide)bismuth, reacts with various compounds to form addition products at the Bi–N bond .
- Methods of Application: The compound is synthesized from organomagnesium or organolithium compounds in high yields. For example, the benzyl derivatives of bismuth were synthesized by the reaction of arylbismuth dichloride Ar’BiCl2 (Ar’ = 2,6- (Me2NCH2)2C6H3) with benzylmagnesium chloride in tetrahydrofuran (THF) giving Ar’Bi (η1-CH2Ph)2 in high yields .
- Results or Outcomes: The research has led to the development of new synthetic methods and the investigation of specific structural features of organic compounds of bismuth .
2. Use of Benzimidazoles as Corrosion Inhibitors
- Application Summary: 1,8-bis(1-chlorobenzylbenzimidazolyl)-octane, a derivative of “1,8-Bis(2-pyridyl)-3,6-dithiaoctane”, has been found to act as an excellent inhibitor for corrosion. It strongly chemically adsorbs onto MS surface to suppress both anodic and cathodic processes .
- Methods of Application: The compound is applied to the metal surface where it forms a protective film, reducing the rate of corrosion .
- Results or Outcomes: The use of this compound as a corrosion inhibitor has been found to be effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
3. Selective C–H Activations Using Frustrated Lewis Pairs
- Application Summary: This compound is used in the selective C–H activations using frustrated Lewis pairs. The combination of organometallic reagents with different boranes can be used to functionalize selectively a variety of tertiary amines .
- Methods of Application: By combining sterically hindered metal amides of the type TMP-Met (TMP = 2,2,6,6-tetramethylpiperidyl, Met = Li, MgCl, ZnCl) with the Lewis-acid BF3·OEt2, it is possible to metalate selectively a large number of aromatic N-heterocycles, such as pyridines and quinolines .
- Results or Outcomes: The use of this compound in selective C–H activations has led to the development of new synthetic methods and the investigation of specific structural features of organic compounds .
3. Selective C–H Activations Using Frustrated Lewis Pairs
- Application Summary: This compound is used in the selective C–H activations using frustrated Lewis pairs. The combination of organometallic reagents with different boranes can be used to functionalize selectively a variety of tertiary amines .
- Methods of Application: By combining sterically hindered metal amides of the type TMP-Met (TMP = 2,2,6,6-tetramethylpiperidyl, Met = Li, MgCl, ZnCl) with the Lewis-acid BF3·OEt2 it is possible to metalate selectively a large number of aromatic N-heterocycles, such as pyridines and quinolines .
- Results or Outcomes: The use of this compound in selective C–H activations has led to the development of new synthetic methods and the investigation of specific structural features of organic compounds .
4. Kumada–Tamao–Corriu Cross-Coupling Reaction
- Application Summary: This compound is used in the Kumada–Tamao–Corriu cross-coupling reaction, which is a major and important reaction in synthetic organic chemistry frequently catalyzed by transition-metal catalysts .
- Methods of Application: The compound is used in the formation of the C–C bond, which is a key step in many synthetic procedures .
- Results or Outcomes: The use of this compound in the Kumada–Tamao–Corriu cross-coupling reaction has led to the development of new synthetic methods and the investigation of specific structural features of organic compounds .
Orientations Futures
The future directions for research on “1,8-Bis(2-pyridyl)-3,6-dithiaoctane” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, there is interest in first-row transition metal compounds with photoactive metal-to-ligand charge transfer (MLCT) states for next-generation applications in photophysics and photochemistry .
Propriétés
IUPAC Name |
2-[2-[2-(2-pyridin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-3-9-17-15(5-1)7-11-19-13-14-20-12-8-16-6-2-4-10-18-16/h1-6,9-10H,7-8,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDVMHQFYTZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCCSCCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306399 | |
| Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |
CAS RN |
64691-70-9 | |
| Record name | 64691-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



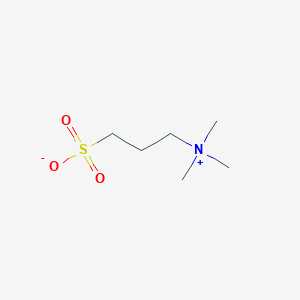
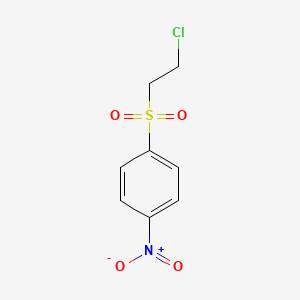


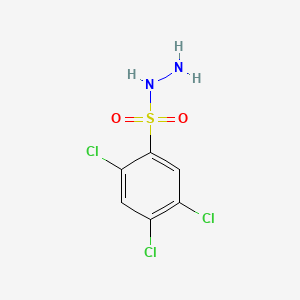


![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
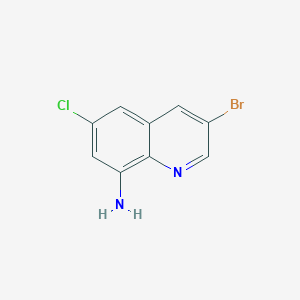
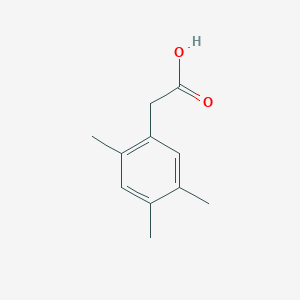
![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)
